Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-

Catalog No.
S856556
CAS No.
1685279-96-2
M.F
C11H21NO6
M. Wt
263.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]e...

CAS Number

1685279-96-2

Product Name

Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo-

IUPAC Name

5-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]-5-oxopentanoic acid

Molecular Formula

C11H21NO6

Molecular Weight

263.29 g/mol

InChI

InChI=1S/C11H21NO6/c13-5-7-18-9-8-17-6-4-12-10(14)2-1-3-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16)

InChI Key

MSZXOQQGAGOGIB-UHFFFAOYSA-N

SMILES

C(CC(=O)NCCOCCOCCO)CC(=O)O

Canonical SMILES

C(CC(=O)NCCOCCOCCO)CC(=O)O

Pentanoic acid, with the chemical formula C5H10O2\text{C}_5\text{H}_{10}\text{O}_2, is a straight-chain alkyl carboxylic acid also known as valeric acid. This compound features a five-carbon chain, making it a member of the fatty acid family. It is characterized by its unpleasant odor and is a colorless liquid at room temperature. Pentanoic acid has a boiling point of approximately 185 °C and a melting point of -34.5 °C, indicating its volatility and low freezing temperature. It is moderately soluble in water, with a solubility of about 4.97 g/100 mL .

Currently Limited Information

Factual information regarding the specific scientific research applications of Pentanoic acid, 5-[[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]amino]-5-oxo- (CAS Number: 1685279-96-2) is currently limited. There is no published research readily available through scientific databases or scholarly search engines.

Potential Areas of Investigation

  • Pentanoic acid moiety: This five-carbon carboxylic acid group could be involved in various biological processes, such as fatty acid metabolism or protein acylation.
  • Amide linkage: The amide bond between the pentanoic acid and the amine group creates a peptide bond-like structure. This could be of interest in research on peptide analogs or prodrugs.
  • Amino group: The presence of an amine group suggests potential applications related to targeting specific receptors or enzymes.
  • Hydroxyethyl groups: The three hydroxyethyl groups might influence the molecule's water solubility and interaction with biological membranes.

Future Research Directions

  • Medicinal chemistry: Studying its interaction with biological targets or designing it as a novel scaffold for drug discovery.
  • Material science: Exploring its properties for applications like drug delivery or self-assembling molecules.
  • Organic chemistry: Researching its synthesis, reactivity, and potential use in organic transformations.

Finding More Information

  • Chemical databases like PubChem () can provide basic information about the molecule's structure and properties.
  • Scientific literature search engines like ScienceDirect () or Scopus () can be used to monitor future publications mentioning this specific compound.

Pentanoic acid undergoes typical reactions associated with carboxylic acids, including:

  • Neutralization: Reacts with bases to form salts and water.
  • Esterification: Can react with alcohols to form esters.
  • Amidation: Forms amides when reacted with amines.

Example Reactions

  • Neutralization:
    C5H10O2+NaOHC5H9O2Na+H2O\text{C}_5\text{H}_{10}\text{O}_2+\text{NaOH}\rightarrow \text{C}_5\text{H}_9\text{O}_2\text{Na}+\text{H}_2\text{O}
  • Ester Formation:
    C5H10O2+R OHC5H9O2R+H2O\text{C}_5\text{H}_{10}\text{O}_2+\text{R OH}\rightarrow \text{C}_5\text{H}_{9}\text{O}_2\text{R}+\text{H}_2\text{O}
  • Amide Formation:
    C5H10O2+R NH2C5H9O2N+H2O\text{C}_5\text{H}_{10}\text{O}_2+\text{R NH}_2\rightarrow \text{C}_5\text{H}_{9}\text{O}_2\text{N}+\text{H}_2\text{O}

Pentanoic acid exhibits various biological activities, including antimicrobial properties. It is naturally found in certain plants, such as valerian, which is known for its calming effects on the nervous system. Additionally, pentanoic acid can influence metabolic pathways and has been studied for its potential role in energy metabolism .

Pentanoic acid has diverse applications across various industries:

  • Food Industry: Used as a flavoring agent and food additive.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of various drugs.
  • Agricultural Chemicals: Utilized in the production of herbicides and pesticides.
  • Cosmetics and Perfumes: Employed in the formulation of fragrances due to its characteristic odor .

Studies on pentanoic acid's interactions reveal its reactivity with various compounds:

  • It reacts with active metals to produce hydrogen gas.
  • When combined with cyanide salts, it generates hydrogen cyanide, highlighting its potential hazards.

Moreover, pentanoic acid's interactions with biological systems indicate its role in metabolic processes and potential therapeutic applications .

Several compounds are structurally similar to pentanoic acid, each possessing unique properties:

Compound NameChemical FormulaKey Characteristics
Butanoic AcidC4H8O2\text{C}_4\text{H}_8\text{O}_2Shorter carbon chain; less pungent odor
Hexanoic AcidC6H12O2\text{C}_6\text{H}_{12}\text{O}_2Longer carbon chain; used in flavoring
Heptanoic AcidC7H14O2\text{C}_7\text{H}_{14}\text{O}_2Even longer chain; used in food additives

Uniqueness of Pentanoic Acid:
Pentanoic acid's five-carbon structure allows it to bridge the properties of shorter and longer-chain fatty acids, making it versatile for applications in food, pharmaceuticals, and industrial processes. Its distinct odor also sets it apart from other similar compounds .

XLogP3

-1.7

Dates

Modify: 2023-08-16

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